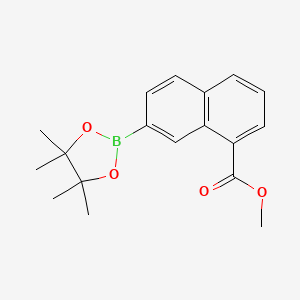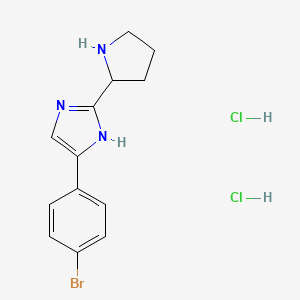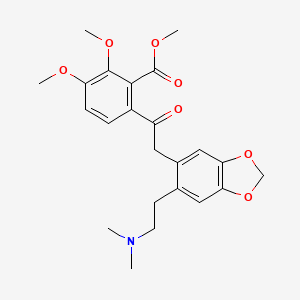
Methylhydrasteine methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylhydrasteine methyl ester is a chemical compound belonging to the ester family. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, is synthesized through the esterification process, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methylhydrasteine methyl ester typically involves the reaction of hydrasteine with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as follows:
Hydrasteine+MethanolAcid CatalystMethylhydrasteine Methyl Ester+Water
Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is usually performed at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions.
化学反应分析
Types of Reactions
Methylhydrasteine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Hydrasteine and methanol.
Reduction: Corresponding alcohol.
Transesterification: Different esters depending on the alcohol used.
科学研究应用
Methylhydrasteine methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavorings, and other fine chemicals.
作用机制
The mechanism of action of methylhydrasteine methyl ester involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis, releasing the active hydrasteine moiety, which can then interact with biological targets. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Methylhydrasteine methyl ester can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, they differ in their specific structures and properties. This compound is unique due to its specific hydrasteine moiety, which imparts distinct chemical and biological properties.
Similar Compounds
Ethyl Acetate: Commonly used as a solvent in organic synthesis and as a flavoring agent.
Methyl Butyrate: Known for its fruity odor and used in fragrances and flavorings.
Methyl Formate: Used as a solvent and in the production of formic acid.
属性
CAS 编号 |
80243-94-3 |
|---|---|
分子式 |
C23H27NO7 |
分子量 |
429.5 g/mol |
IUPAC 名称 |
methyl 6-[2-[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoate |
InChI |
InChI=1S/C23H27NO7/c1-24(2)9-8-14-11-19-20(31-13-30-19)12-15(14)10-17(25)16-6-7-18(27-3)22(28-4)21(16)23(26)29-5/h6-7,11-12H,8-10,13H2,1-5H3 |
InChI 键 |
BVNJWCFAMUHSNK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC1=CC2=C(C=C1CC(=O)C3=C(C(=C(C=C3)OC)OC)C(=O)OC)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



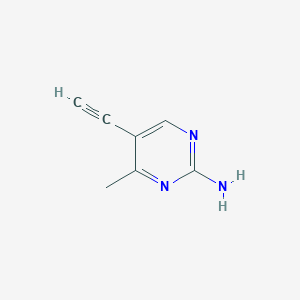

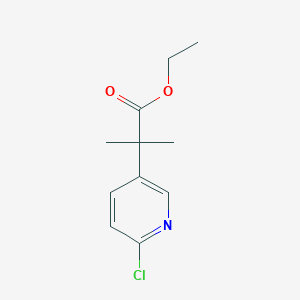


![2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13994315.png)
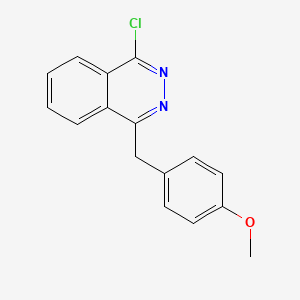

![N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B13994331.png)
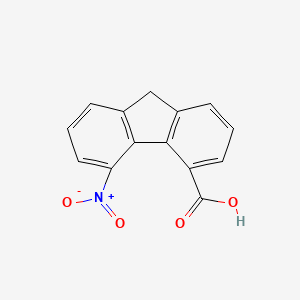
![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate](/img/structure/B13994348.png)
